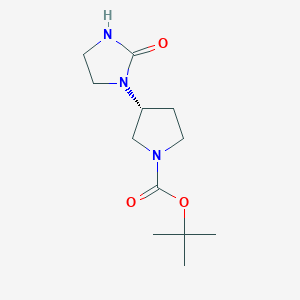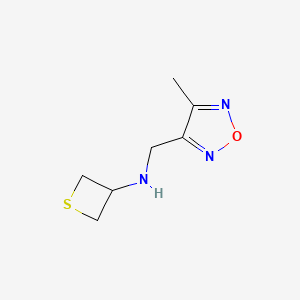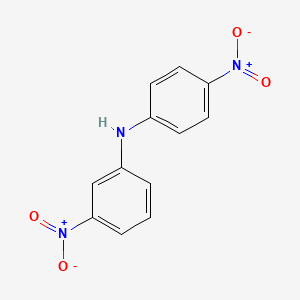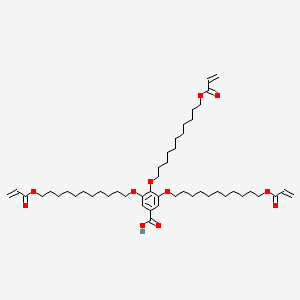
3,4,5-Tris((11-(acryloyloxy)undecyl)oxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Tris((11-(acryloyloxy)undecyl)oxy)benzoic acid is a complex organic compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes three acryloyloxyundecyl groups attached to a benzoic acid core. The presence of these functional groups imparts unique chemical properties, making it a valuable compound for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris((11-(acryloyloxy)undecyl)oxy)benzoic acid typically involves a multi-step process. One common method starts with the esterification of 3,4,5-trihydroxybenzoic acid with 11-bromo-1-undecanol to form the intermediate 3,4,5-tris((11-hydroxyundecyl)oxy)benzoic acid. This intermediate is then reacted with acryloyl chloride in the presence of a base, such as triethylamine, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Tris((11-(acryloyloxy)undecyl)oxy)benzoic acid can undergo various chemical reactions, including:
Polymerization: The acryloyloxy groups can participate in radical polymerization reactions to form cross-linked polymers.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Substitution: Electrophiles such as bromine or nitronium ions can be used for substitution reactions on the aromatic ring.
Major Products
Hydrolysis: 3,4,5-trihydroxybenzoic acid and 11-hydroxyundecanoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3,4,5-Tris((11-(acryloyloxy)undecyl)oxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a monomer for the synthesis of functional polymers with unique properties.
Biology: Investigated for its potential in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for use in developing hydrogels for wound healing and tissue engineering.
Mecanismo De Acción
The mechanism of action of 3,4,5-Tris((11-(acryloyloxy)undecyl)oxy)benzoic acid primarily involves its ability to undergo polymerization and form cross-linked networks. The acryloyloxy groups can form covalent bonds with other monomers, creating a three-dimensional polymer matrix. This property is particularly useful in applications requiring strong, durable materials. Additionally, the benzoic acid core can interact with various biological targets, making it a candidate for biomedical applications .
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Tris((11-hydroxyundecyl)oxy)benzoic acid: Lacks the acryloyloxy groups, making it less reactive in polymerization reactions.
4-((11-(acryloyloxy)undecyl)oxy)benzoic acid: Contains only one acryloyloxyundecyl group, resulting in different polymerization behavior and properties.
Uniqueness
3,4,5-Tris((11-(acryloyloxy)undecyl)oxy)benzoic acid is unique due to the presence of three acryloyloxyundecyl groups, which significantly enhance its reactivity and versatility in forming complex polymer structures. This makes it particularly valuable for applications requiring highly cross-linked and durable materials .
Propiedades
Fórmula molecular |
C49H78O11 |
|---|---|
Peso molecular |
843.1 g/mol |
Nombre IUPAC |
3,4,5-tris(11-prop-2-enoyloxyundecoxy)benzoic acid |
InChI |
InChI=1S/C49H78O11/c1-4-45(50)57-36-30-24-18-12-7-10-16-22-28-34-55-43-40-42(49(53)54)41-44(56-35-29-23-17-11-8-13-19-25-31-37-58-46(51)5-2)48(43)60-39-33-27-21-15-9-14-20-26-32-38-59-47(52)6-3/h4-6,40-41H,1-3,7-39H2,(H,53,54) |
Clave InChI |
OAEUQBQZSLRGKI-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCOC(=O)C=C)OCCCCCCCCCCCOC(=O)C=C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(Benzyloxy)carbonyl]-L-histidyl-L-phenylalaninamide](/img/structure/B15218862.png)
![Benzyl octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide](/img/structure/B15218865.png)
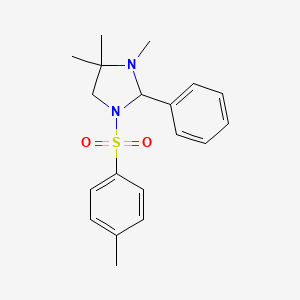

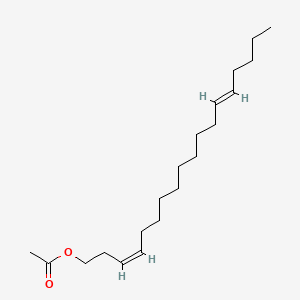
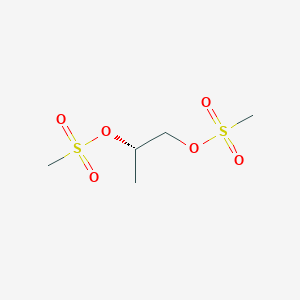
![7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B15218901.png)
